3-Bromo-4-chlorophenyl Isothiocyanate
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Overview
Description
3-Bromo-4-chlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol . It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
3-Bromo-4-chlorophenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-4-chloroaniline with thiophosgene (CSCl2) in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
3-Bromo-4-chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
3-Bromo-4-chlorophenyl isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds . This reactivity allows it to modify proteins, peptides, and other molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
3-Bromo-4-chlorophenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:
4-Chlorophenyl isothiocyanate: This compound lacks the bromine substituent and has different reactivity and applications.
4-Bromo-3-chlorophenyl isocyanate: This compound has a similar structure but with an isocyanate group instead of an isothiocyanate group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and applications .
Properties
Molecular Formula |
C7H3BrClNS |
---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
InChI Key |
DLXDYQCJECACTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Br)Cl |
Origin of Product |
United States |
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